molecular formula C11H13NO3 B2977852 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone CAS No. 2034608-69-8

1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone

Cat. No. B2977852
CAS RN: 2034608-69-8
M. Wt: 207.229
InChI Key: DMEKNPJXDCOOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone includes a furan ring attached to a pyrrolidine ring via a carbonyl group. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Oxidative Annulation Techniques

Research has shown innovative methods for the direct oxidative annulation of certain compounds, leading to the synthesis of highly functionalized polyheterocyclic structures. These methods are significant for creating complex molecules without the need for transition metals and oxidants, demonstrating a crucial advancement in green chemistry and synthetic efficiency (Zhang et al., 2017).

Hydrogen-Bonding Patterns

Hydrogen-bonding patterns within enaminones have been characterized, revealing the structural dynamics of compounds similar to "1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone". Such studies contribute to our understanding of molecular interactions and are essential for designing compounds with desired properties (Balderson et al., 2007).

Novel Heterocyclic Structures

The reaction of enones with isocyanides has been explored, leading to the formation of novel heterocyclic structures. This research is pivotal for the development of new pharmaceuticals and materials, showcasing the compound's versatility in synthetic chemistry (Winkler & Asselin, 2006).

Furan and Pyrrole Synthons

Furans and pyrroles are critical synthons in chemical synthesis, found in natural products, pharmaceutical agents, and materials. Techniques for preparing substituted furans and pyrroles from furfural derivatives have been developed, offering new pathways in synthetic organic chemistry and drug discovery (Kelly, Kerrigan, & Walsh, 2008).

Polysubstituted Furans Synthesis

A catalyst-free, one-pot synthesis method for polysubstituted furans has been reported, marking a significant advancement in the efficient and eco-friendly synthesis of complex molecules. This approach demonstrates the compound's potential in facilitating the development of new materials and bioactive molecules (Damavandi, Sandaroos, & Pashirzad, 2012).

Metal-Catalyzed Migrations

Metal-catalyzed 1,2-shift in allenyl systems has been utilized for creating densely functionalized heterocycles, including furans and pyrroles. This method underscores the compound's utility in building complex structures, vital for pharmaceutical synthesis and material science (Dudnik et al., 2008).

Mechanism of Action

properties

IUPAC Name

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)9-2-4-12(6-9)11(14)10-3-5-15-7-10/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKNPJXDCOOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.